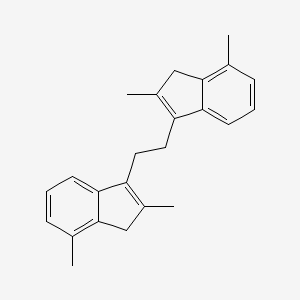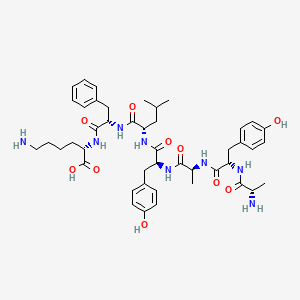
2-(3,7-Dimethyloctylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethyloctylsulfanyl)thiophene is a sulfur-containing heterocyclic compound with a thiophene ring substituted by a 3,7-dimethyloctylsulfanyl group. Thiophene derivatives are known for their diverse applications in material science, medicinal chemistry, and organic electronics due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a thiophene derivative reacts with a 3,7-dimethyloctylsulfanyl halide under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. For instance, palladium-catalyzed cross-coupling reactions are frequently used to introduce various substituents onto the thiophene ring .
Chemical Reactions Analysis
Types of Reactions: 2-(3,7-Dimethyloctylsulfanyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated thiophene derivatives and strong bases like sodium hydride are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene without the sulfur-containing substituent.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-(3,7-Dimethyloctylsulfanyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyloctylsulfanyl)thiophene involves its interaction with molecular targets through its sulfur-containing group. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also play a crucial role in its function as an organic semiconductor .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Dithieno[3,2-b2′,3′-d]thiophene: Acts as a donor building block for synthesizing optoelectronic materials
Uniqueness: 2-(3,7-Dimethyloctylsulfanyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its utility in organic electronics and medicinal chemistry .
Properties
CAS No. |
321858-70-2 |
|---|---|
Molecular Formula |
C14H24S2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2-(3,7-dimethyloctylsulfanyl)thiophene |
InChI |
InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3 |
InChI Key |
TWOLMUQSOOZPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCSC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


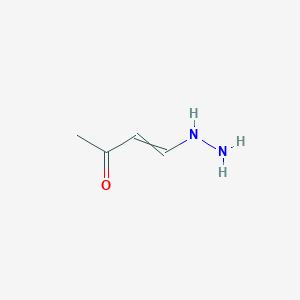
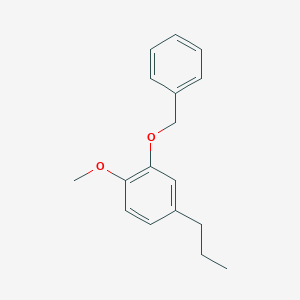
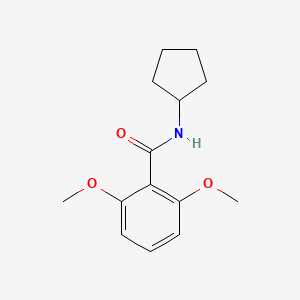
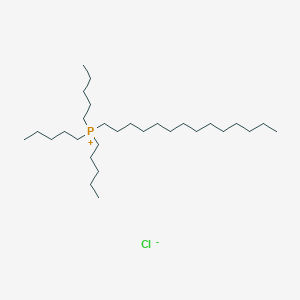

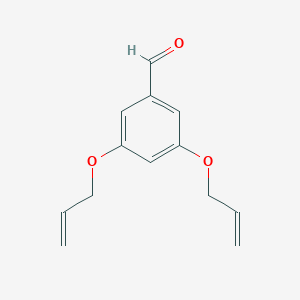
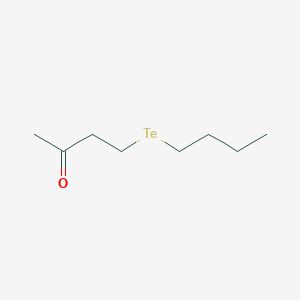
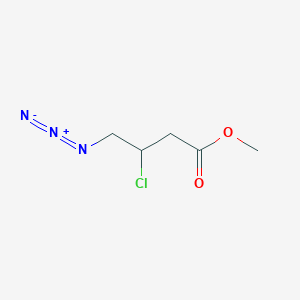


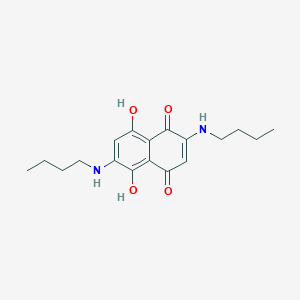
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
